trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride
CAS No.:
Cat. No.: VC18631024
Molecular Formula: C10H18ClN
Molecular Weight: 187.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18ClN |
|---|---|
| Molecular Weight | 187.71 g/mol |
| IUPAC Name | 4-ethynyl-N,N-dimethylcyclohexan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H17N.ClH/c1-4-9-5-7-10(8-6-9)11(2)3;/h1,9-10H,5-8H2,2-3H3;1H |
| Standard InChI Key | ATQJNIUISLJUJE-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1CCC(CC1)C#C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a cyclohexane ring in the trans configuration, ensuring spatial separation between the ethynyl (-C≡CH) and dimethylamino (-N(CH)) substituents. The hydrochloride salt enhances solubility in polar solvents, a critical property for pharmacological applications . Key identifiers include:
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IUPAC Name: 4-ethynyl-N,N-dimethylcyclohexan-1-amine hydrochloride
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SMILES: CN(C)C1CCC(CC1)C#C.Cl
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 187.71 g/mol |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in polar solvents (e.g., water, methanol) |
| Stability | Stable under inert conditions |
The lack of reported melting/boiling points underscores its primary use in controlled research environments .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves enantioselective methods to achieve the trans configuration. A representative route includes:
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Cyclohexane Functionalization: Starting with trans-4-aminocyclohexanol, the amine is protected (e.g., with phthalimide) .
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Ethynylation: Sonogashira coupling introduces the ethynyl group using a palladium catalyst .
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Dimethylation: The amine is methylated using methyl iodide or dimethyl sulfate under basic conditions.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Key Challenges
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Stereochemical Control: Ensuring trans configuration requires chiral catalysts or resolving agents .
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Purification: Column chromatography or recrystallization is critical to isolate the hydrochloride salt .
Applications in Pharmaceutical Research
CNS Drug Development
The compound’s structural similarity to psychoactive amines (e.g., memantine) suggests potential as a neuromodulator. The ethynyl group enables click chemistry for bioconjugation, facilitating targeted drug delivery systems .
Asymmetric Synthesis
As a chiral building block, it participates in catalytic cycles for producing enantiomerically pure compounds. For example, hydroamination reactions (e.g., with alkenes) leverage its amine group for constructing complex heterocycles .
Reactivity and Mechanistic Insights
Ethynyl Group Reactivity
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Cycloaddition: Participates in Huisgen azide-alkyne cycloaddition (CuAAC) to form triazoles .
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Halogenation: Reacts with bromine to form dibromoalkenes, useful in cross-coupling reactions .
Amine Functionality
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Alkylation: The dimethylamine group undergoes quaternization with alkyl halides, enhancing solubility for ionic liquids .
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Acid-Base Behavior: Protonation at physiological pH influences bioavailability and receptor binding.
Characterization Techniques
Spectroscopic Analysis
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NMR: NMR shows cyclohexane ring protons (δ 1.2–2.1 ppm), ethynyl proton (δ 2.5–3.0 ppm), and dimethylamino singlet (δ 2.2 ppm).
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 187.71 .
X-Ray Crystallography
Crystal structures reveal chair conformations of the cyclohexane ring and hydrogen-bonding networks in the hydrochloride salt .
Future Research Directions
Pharmacological Profiling
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In Vivo Studies: Investigate bioavailability, metabolism, and CNS penetration .
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Target Identification: Screen against neurotransmitter receptors (e.g., NMDA, σ-1) .
Process Optimization
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